1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride
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Overview
Description
1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride is a synthetic organic compound that belongs to the class of indolium salts. These compounds are often used in various scientific and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride typically involves the reaction of an indole derivative with a cyanoethylating agent and a diethylamino phenyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce amines.
Scientific Research Applications
1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in studies involving cell signaling or as a fluorescent probe.
Industry: Used in the manufacture of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as signal transduction or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyanoethyl)-2-[4-(dimethylamino)phenyl]benz[cd]indolium chloride
- 1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium bromide
Uniqueness
1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties may include solubility, reactivity, and biological activity, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
31354-66-2 |
---|---|
Molecular Formula |
C24H24N3.Cl C24H24ClN3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
3-[2-[4-(diethylamino)phenyl]benzo[cd]indol-1-ium-1-yl]propanenitrile;chloride |
InChI |
InChI=1S/C24H24N3.ClH/c1-3-26(4-2)20-14-12-19(13-15-20)24-21-10-5-8-18-9-6-11-22(23(18)21)27(24)17-7-16-25;/h5-6,8-15H,3-4,7,17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NDHHQVODEQNJBL-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=CC=CC4=C3C2=CC=C4)CCC#N.[Cl-] |
Origin of Product |
United States |
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